Sulfo-SANPAH
Description
Crystallographic Data and Bonding Configurations
While explicit crystallographic data for this compound remains unreported in the literature, its structure has been validated through spectroscopic and computational methods. Key features include:
- A nitrophenyl azide group at one terminus, featuring a nitro (-NO₂) substituent at the ortho position relative to the azide (-N₃) group.
- A sulfosuccinimidyl ester group at the opposite terminus, containing a sulfonate (-SO₃⁻) moiety.
- A hexanoate spacer arm linking these groups, with an amide bond connecting the phenylazide to the aliphatic chain.
The bonding configuration is characterized by:
Spacer Arm Geometry (18.2 Å Length)
The hexanoate spacer arm confers a 18.2 Å distance between the reactive termini. This length facilitates:
- Optimal spatial separation for crosslinking biomolecules without steric hindrance.
- Enhanced water solubility due to the sulfonate group’s hydrophilicity.
The spacer’s geometry is defined by:
- Six methylene units in the hexanoate chain, providing flexibility.
- A planar nitrophenyl azide group that aligns perpendicular to the spacer under UV irradiation.
Spectroscopic Identification
UV-Vis Absorption Profiles (320–350 nm Range)
The compound exhibits distinct UV-Vis absorption due to its aromatic and azide functionalities:
| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 320–350 | ~26–36 | π→π* transitions in nitrophenyl azide |
| 260–280 | Not reported | n→π* transitions in succinimidyl ester |
Photoactivation at 320–350 nm induces azide-to-nitrene conversion, critical for crosslinking applications.
NMR Spectral Fingerprints
¹H NMR data (D₂O, 400 MHz) reveals the following key signals:
- δ 8.2 ppm (d, 1H) : Aromatic proton ortho to nitro group.
- δ 7.6 ppm (dd, 1H) : Aromatic proton meta to azide.
- δ 3.4–3.1 ppm (m, 4H) : Methylene protons adjacent to the amide bond.
- δ 2.8–2.5 ppm (m, 4H) : Succinimidyl ring protons.
¹³C NMR confirms:
Tables
Properties
IUPAC Name |
1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUQQDXHCUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907709 | |
| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-43-4 | |
| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solution Preparation and Conjugation Workflow
Buffer Selection
Optimal conjugation occurs in non-amine buffers (e.g., 25 mM sodium phosphate, 15 mM NaCl, pH 7.4). Tris or glycine buffers must be avoided, as their primary amines compete with target molecules.
Stock Solution Preparation
A 10 mM stock is prepared by dissolving Sulfo-SANPAH in deionized water. Aliquots are flash-frozen at -20°C, though repeated freeze-thaw cycles are discouraged.
Table 2: Representative Conjugation Protocol
| Step | Parameters | Citation |
|---|---|---|
| Crosslinker:Protein Ratio | 20:1 (molar excess) | |
| Reaction Time | 45–60 minutes (room temperature) | |
| Quenching Agent | 25–60 mM Tris (pH 7.4) | |
| Desalting Method | Gel filtration, dialysis |
Photoactivation and Crosslinking
UV Irradiation Parameters
Exposure to 300–460 nm UV light (5–10 cm distance) generates a reactive nitrene intermediate, which forms covalent bonds with C-H, N-H, or nucleophilic groups. A 20-minute irradiation at 365 nm is typical, indicated by a color shift to rust brown.
Applications in Mechanobiology
Kamimura et al. (2017) utilized this compound to functionalize polyacrylamide gels with collagen, enabling stiffness-tunable substrates for cell migration studies. Similarly, Karakecili et al. (2016) immobilized Arg-Gly-Asp-Ser (RGDS) peptides on chitosan to enhance fibroblast adhesion.
Troubleshooting and Optimization
Incomplete Conjugation
Non-Specific Binding
- Cause : Residual crosslinker post-quenching.
- Solution : Extend desalting duration or employ size-exclusion chromatography.
Chemical Reactions Analysis
Types of Reactions
Sulfo-SANPAH undergoes several types of chemical reactions:
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amino groups to form stable amide bonds.
Addition Reactions: Upon exposure to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds.
Insertion Reactions: The nitrene group can also insert into C-H and N-H sites.
Common Reagents and Conditions
UV Light: Optimal photolysis occurs at 320-350 nm.
Major Products
Amide Bonds: Formed from the reaction with primary amino groups.
Nitrene Addition Products: Formed from the addition reactions initiated by the nitrene group.
Scientific Research Applications
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, also known as Sulfo-SANPAH, is a heterobifunctional crosslinker widely used in scientific research for various applications . It contains a sulfo-N-hydroxysuccinimide (NHS) ester that reacts with amino groups and a photoactivatable nitrophenyl azide .
Key Features and Characteristics
- Reactive Groups Sulfo-NHS ester and nitrophenyl azide .
- Reactivity Reacts with amino groups and any nucleophile .
- Non-Cleavable Forms stable, non-cleavable bonds .
- Water Soluble Contains charged groups for water solubility up to 10 mM .
- Optimal Photolysis Efficiently activated at 320-350 nm, minimizing biomolecule damage during irradiation .
Scientific Research Applications
This compound is primarily used in crosslinking, chemical labeling, and protein modification . The NHS ester reacts with primary amino groups at pH 7-9, creating stable amide bonds and releasing sulfo-N-hydroxy-succinimide . Upon exposure to UV light, the nitrophenyl azide group forms a nitrene group, leading to addition reactions with double bonds, insertion into C-H and N-H sites, or ring expansion to react with nucleophiles .
Cell Surface Protein Crosslinking
This compound is suitable for cell-surface protein crosslinking due to its water solubility .
Photoaffinity Labeling
It facilitates photoaffinity labeling, capturing intermolecular interactions by UV irradiation .
No-Weigh Format Advantages
Thermo Scientific No-Weigh products, including this compound, are pre-aliquoted to prevent loss of reagent reactivity and contamination. This format ensures a fresh vial of reagent is used each time, reducing concerns about reagent stability and eliminating the need to weigh small amounts .
Mechanism of Action
Sulfo-SANPAH exerts its effects through the following mechanisms:
Amine-Reactive N-Hydroxysuccinimide Ester: Reacts with primary amino groups to form stable amide bonds.
Photoactivatable Nitrophenyl Azide: Forms a nitrene group upon exposure to UV light, which can initiate addition reactions with double bonds or insert into C-H and N-H sites.
Comparison with Similar Compounds
Limitations:
- Poor solubility and stability in aqueous solutions, leading to variable cross-linking efficiency and heterogeneous ECM coatings .
- UV activation may damage sensitive biomolecules .
The following table summarizes structural and functional differences between Sulfo-SANPAH and related cross-linkers:
Structural and Functional Analysis
Reactive Group Specificity
- Nitroaryl Azide (this compound): Requires UV activation and primarily targets nucleophilic residues. Limited to applications where light exposure is feasible .
- Diazirine (Sulfo-LC-SDA/SDAD): Activates under broad-spectrum UV (350–370 nm) and reacts non-selectively with C-H bonds, enabling cross-linking in hydrophobic regions (e.g., lipid membranes) .
- Pyridyldithiol (Sulfo-LC-SPDP) : Enables reversible conjugation via disulfide reduction, useful for controlled drug release .
Spacer Arm Length
- Longer spacers (e.g., Sulfo-LC-SDA: 13.5 Å) enhance flexibility, improving access to buried binding sites compared to this compound (11.5 Å) .
Solubility and Stability
- This compound’s sulfonate group enhances aqueous solubility compared to SANPAH, but its nitroaryl azide group is less stable than diazirines in Sulfo-LC-SDA .
Hydrogel Functionalization
- This compound is widely used for ECM protein conjugation but suffers from batch-to-batch variability due to solubility issues .
- Diazirine-based cross-linkers (e.g., Sulfo-LC-SDA) provide more consistent results in DNA-polymer hybrid systems .
Cell-Surface Labeling
- Sulfo-NHS-LC-biotin is preferred for non-destructive labeling of live cells, whereas this compound requires UV exposure, risking cell damage .
Reversible Conjugation
- Sulfo-SDAD and Sulfo-LC-SPDP outperform this compound in applications requiring dynamic binding (e.g., drug delivery) due to reducible disulfide bonds .
Biological Activity
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, commonly referred to as Sulfo-SANPAH, is a heterobifunctional crosslinker notable for its applications in biochemical research, particularly in protein crosslinking and cell adhesion studies. This compound features both an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide, making it a versatile tool in molecular biology and biochemistry.
Structure and Composition
- Molecular Formula : C₁₆H₁₈N₆O₉S
- Molecular Weight : 492.40 g/mol
- CAS Number : 102568-43-4
- Solubility : Water-soluble, allowing for easy application in biological systems.
Reactive Groups
- NHS Ester : Reacts with primary amino groups (-NH₂) to form stable amide bonds.
- Nitrophenyl Azide : Upon UV exposure (optimal at 320-350 nm), this group generates a nitrene that can participate in various chemical reactions, including addition to double bonds and insertion into C-H and N-H sites.
This compound is utilized primarily for crosslinking proteins on cell surfaces. The NHS ester reacts efficiently with amino groups under physiological pH (7–9), facilitating the formation of stable covalent bonds. The nitrophenyl azide component allows for photochemical activation, enabling targeted crosslinking without significant damage to biomolecules.
Applications in Research
-
Cell Adhesion Studies :
- Kamimura et al. (2017) employed this compound for photochemical cross-linking to investigate the dynamics of cell adhesion on substrates with tunable stiffness, providing insights into the mechanobiology of collective cell migration.
-
Fibroblast Attachment Enhancement :
- Karakecili et al. (2016) explored the use of this compound to enhance the attachment and proliferation of L929 fibroblasts on chitosan substrates modified with Arg-Gly-Asp-Ser (RGDS) peptides, demonstrating its utility in tissue engineering applications.
-
Protein Interaction Studies :
- The compound has been used to study protein-protein interactions by creating stable complexes that can be analyzed through various biochemical techniques.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Kamimura et al. (2017) | Cell adhesion dynamics | Demonstrated that varying substrate stiffness affects collective cell migration patterns when crosslinked with this compound. |
| Karakecili et al. (2016) | Fibroblast proliferation | Found that RGDS-modified chitosan substrates significantly improved fibroblast attachment when treated with this compound. |
Safety and Handling
This compound is sensitive to moisture and should be stored desiccated at -20°C. Users are advised to prepare fresh solutions and minimize exposure to humidity to maintain its reactivity.
Hazard Information
- Signal Word : Warning
- Hazard Statements : Causes serious eye irritation.
- Precautionary Statements : Wear protective gloves and eye protection; avoid release into the environment.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling sulfosuccinimidyl esters with amine-containing azidoaryl derivatives. Key steps include:
- Activation : Use of coupling agents (e.g., EDC/NHS) to activate carboxyl groups.
- pH Control : Maintain pH 7–8 to stabilize the NHS ester intermediate .
- Purification : Employ size-exclusion chromatography or membrane-based separation (e.g., tangential flow filtration) to isolate the product .
- Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to ester) to minimize side products.
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF for exact mass matching).
- NMR Spectroscopy : Use - and -NMR to validate aromatic protons (4-azido-2-nitrophenyl) and hexanoate chain integrity .
- FTIR : Detect azide (-N) stretches (~2100 cm) and ester carbonyls (~1740 cm).
Advanced Research Questions
Q. How can contradictory data on the photostability of the 4-azido-2-nitrophenyl group be resolved in crosslinking experiments?
- Methodological Answer :
- Controlled Irradiation Studies : Systematically vary UV wavelengths (e.g., 254 nm vs. 365 nm) and exposure times while quantifying azide decomposition via HPLC .
- Competing Pathways Analysis : Use deuterated solvents in -NMR to track byproducts from nitro group reduction or aryl radical formation .
- Crosslinking Efficiency Assays : Compare gel electrophoresis results under light-protected vs. UV-exposed conditions to correlate stability with functional outcomes .
Q. What factorial design approaches are suitable for optimizing the compound’s solubility in aqueous/organic hybrid systems?
- Methodological Answer :
- Variables : Test solvent polarity (e.g., DMSO/water ratios), temperature (4°C–37°C), and pH (5–9).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and identify optimal conditions .
- Validation : Confirm solubility predictions via dynamic light scattering (DLS) to detect aggregation thresholds .
Q. How can computational modeling improve the design of experiments involving this compound’s reactivity?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate transition states for azide photolysis or ester hydrolysis using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in buffer systems (e.g., PBS vs. Tris-HCl) .
- Data Integration : Combine simulation results with empirical kinetic data to refine reaction mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
